2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-hydroxyphenyl)acetamide
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Overview
Description
2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-hydroxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with hydroxyethyl and methyl groups, a sulfanyl linkage, and a hydroxyphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-hydroxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Ring: Starting from basic precursors like ethyl acetoacetate and urea, the pyrimidine ring is formed through cyclization reactions.
Substitution Reactions: The hydroxyethyl and methyl groups are introduced via substitution reactions using appropriate reagents like ethylene oxide and methyl iodide.
Thiol Addition: The sulfanyl group is added through a thiol-ene reaction, where a thiol group reacts with an alkene.
Amide Formation: The final step involves coupling the pyrimidine derivative with 3-hydroxyphenylacetic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-hydroxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The hydroxyethyl and hydroxyphenyl groups can form hydrogen bonds with amino acid residues in the active site of enzymes, while the sulfanyl group can participate in thiol-disulfide exchange reactions.
Comparison with Similar Compounds
Similar Compounds
5-(2-hydroxyethyl)-6-methyl-2-aminouracil: Shares the pyrimidine ring and hydroxyethyl group but lacks the sulfanyl and hydroxyphenylacetamide moieties.
N-(3-hydroxyphenyl)acetamide: Contains the hydroxyphenylacetamide moiety but lacks the pyrimidine ring and sulfanyl group.
Uniqueness
2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-hydroxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyrimidine ring and the hydroxyphenylacetamide moiety allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-9-12(5-6-19)14(22)18-15(16-9)23-8-13(21)17-10-3-2-4-11(20)7-10/h2-4,7,19-20H,5-6,8H2,1H3,(H,17,21)(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFMSEZQBSEINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC(=CC=C2)O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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